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Compound of Interest

Compound Name: UBX-382

Cat. No.: B12377277 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides detailed application notes and protocols for the in vitro characterization

of UBX-382, an orally active proteolysis-targeting chimera (PROTAC) designed to degrade

Bruton's tyrosine kinase (BTK). UBX-382 offers a promising therapeutic strategy for B-cell-

related blood cancers by effectively targeting both wild-type and mutant forms of BTK for

degradation.[1][2][3][4]

Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell

receptor (BCR) signaling pathways, which are essential for B-cell proliferation, survival, and

differentiation.[5][6][7] Dysregulation of BTK signaling is a key driver in various B-cell

malignancies. UBX-382 is a PROTAC that induces the degradation of BTK through the

ubiquitin-proteasome system.[8][9] It consists of a ligand that binds to BTK, a linker, and a

ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent

degradation of the BTK protein.[8][9] This mechanism of action allows UBX-382 to be effective

against a range of BTK mutations that confer resistance to traditional small molecule inhibitors.

[1][3][10]
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UBX-382 functions by hijacking the cell's natural protein disposal system to eliminate BTK. The

molecule forms a ternary complex between BTK and the Cereblon (CRBN) E3 ubiquitin ligase.

[8][10] This proximity induces the polyubiquitination of BTK, marking it for degradation by the

26S proteasome. The degradation of BTK effectively shuts down the downstream BCR

signaling cascade, inhibiting the growth and survival of malignant B-cells.[2][3][4]
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Quantitative Data Summary
The following tables summarize the in vitro activity of UBX-382 in various cancer cell lines.

Table 1: Degradation and Proliferation Inhibition of UBX-382 in B-Cell Lymphoma Cell Lines

Cell Line Cancer Type DC₅₀ (nM) IC₅₀ (nM)

TMD-8

Diffuse Large B-cell

Lymphoma (ABC

subtype)

4.56[1] 14[1]

WSU-DLCL2
Diffuse Large B-cell

Lymphoma
Not Reported 18[1]

OCI-Ly3

Diffuse Large B-cell

Lymphoma (GCB

subtype)

Not Reported 199[1]

U2932
Diffuse Large B-cell

Lymphoma
Not Reported 21[1]

DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.

Table 2: Efficacy of UBX-382 Against Wild-Type and Mutant BTK
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BTK Status Cell Line Assay Observation

Wild-Type TMD-8 Western Blot

Potent degradation

induced by UBX-382

(0.00001-10 nM, 0.5-

48 h).[1]

C481S Mutant HEK293 (transfected) Western Blot

Effective degradation

of C481S mutant BTK.

[1]

Various Mutants

(E41K, C481R/T/Y/F,

L528W)

HEK293 (transfected) Western Blot

Strong degradation

and suppression of

phosphorylation.[1]

[10]

Experimental Protocols
Protocol 1: In Vitro BTK Degradation Assay via Western
Blot
This protocol details the methodology to assess the degradation of BTK in a selected cell line

(e.g., TMD-8) following treatment with UBX-382.

Materials:

TMD-8 cells (or other suitable B-cell lymphoma line)

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

UBX-382 (stock solution in DMSO)

DMSO (vehicle control)

Proteasome inhibitor (e.g., MG132 or Bortezomib, for mechanism validation)

Phosphate-buffered saline (PBS)

RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit

SDS-PAGE gels

PVDF membranes

Primary antibodies: anti-BTK, anti-GAPDH (loading control)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Procedure:

Cell Culture and Seeding: Culture TMD-8 cells in complete RPMI-1640 medium. Seed cells

in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

Compound Treatment: Prepare serial dilutions of UBX-382 in culture medium. Treat the cells

with varying concentrations of UBX-382 (e.g., 0.1 nM to 100 nM) and a DMSO vehicle

control for a specified time (e.g., 24 hours). For mechanism validation, pre-treat cells with a

proteasome inhibitor for 1 hour before adding UBX-382.

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Western Blotting:

Normalize protein amounts and prepare samples with Laemmli buffer.

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibodies against BTK and GAPDH overnight at

4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at

room temperature.

Develop the blot using an ECL substrate and visualize the bands using a

chemiluminescence imaging system.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the BTK

band intensity to the corresponding GAPDH band intensity. Calculate the percentage of

remaining BTK relative to the vehicle-treated control. The DC₅₀ value can be determined by

plotting the percentage of remaining BTK against the log concentration of UBX-382 and

fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)
This protocol measures the effect of UBX-382 on the proliferation of B-cell lymphoma cell lines.

Materials:

TMD-8, WSU-DLCL2, OCI-Ly3, or U2932 cells

Appropriate cell culture medium

UBX-382 (stock solution in DMSO)

DMSO (vehicle control)

96-well opaque-walled plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

Cell Seeding: Seed the cells in a 96-well opaque-walled plate at a density of 5,000-10,000

cells/well in 100 µL of culture medium.

Compound Treatment: Prepare serial dilutions of UBX-382. Add the desired concentrations

of UBX-382 (e.g., 0.01 nM to 10 µM) and a DMSO vehicle control to the wells.
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Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

Assay Measurement:

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control

wells. The IC₅₀ value can be determined by plotting the percentage of viability against the log

concentration of UBX-382 and fitting the data to a dose-response curve.

Experimental Workflow Diagram
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Experiment Setup
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. UBX-382 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

3. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in
human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated
diseases: from molecular mechanisms to leading treatments - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC
[pmc.ncbi.nlm.nih.gov]

8. aacrjournals.org [aacrjournals.org]

9. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development,
Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]

10. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in
human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for UBX-382: An In
Vitro BTK Degrader]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377277#ubx-382-in-vitro-assay-protocol-for-btk-
degradation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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